![molecular formula C27H25ClN2O2 B11023856 (1-benzyl-1H-indol-5-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone](/img/structure/B11023856.png)
(1-benzyl-1H-indol-5-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-benzyl-1H-indol-5-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an indole core, a piperidine ring, and a chlorophenyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-benzyl-1H-indol-5-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone typically involves multiple steps, including the formation of the indole core, the piperidine ring, and the chlorophenyl group. Common synthetic routes may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Piperidine Ring Formation: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors.
Chlorophenyl Group Introduction: The chlorophenyl group can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This can include:
Catalysts: Using specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification Techniques: Employing chromatography and recrystallization methods to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(1-benzyl-1H-indol-5-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1-benzyl-1H-indol-5-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for drug discovery and development.
Medicine
In medicine, this compound may have potential therapeutic applications. Researchers are investigating its effects on various biological pathways to develop new treatments for diseases.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it valuable for various applications.
Mechanism of Action
The mechanism of action of (1-benzyl-1H-indol-5-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects can be mediated through binding to these targets, altering their activity, and modulating downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (1-benzyl-1H-indol-5-yl)[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]methanone
- (1-benzyl-1H-indol-5-yl)[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]methanone
- (1-benzyl-1H-indol-5-yl)[4-(4-methylphenyl)-4-hydroxypiperidin-1-yl]methanone
Uniqueness
What sets (1-benzyl-1H-indol-5-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone apart from similar compounds is the presence of the chlorophenyl group. This group can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a unique candidate for various applications.
Properties
Molecular Formula |
C27H25ClN2O2 |
|---|---|
Molecular Weight |
444.9 g/mol |
IUPAC Name |
(1-benzylindol-5-yl)-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone |
InChI |
InChI=1S/C27H25ClN2O2/c28-24-9-7-23(8-10-24)27(32)13-16-29(17-14-27)26(31)22-6-11-25-21(18-22)12-15-30(25)19-20-4-2-1-3-5-20/h1-12,15,18,32H,13-14,16-17,19H2 |
InChI Key |
PPDLHFQJKLGEGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)C3=CC4=C(C=C3)N(C=C4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


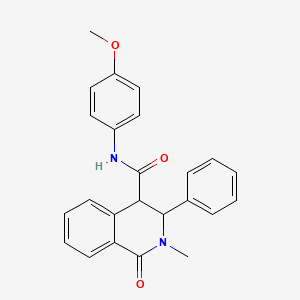
![1-{[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}-L-prolinamide](/img/structure/B11023785.png)
![N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide](/img/structure/B11023793.png)
![N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11023797.png)
![7-[(4-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B11023799.png)
![1-[(1-tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B11023800.png)

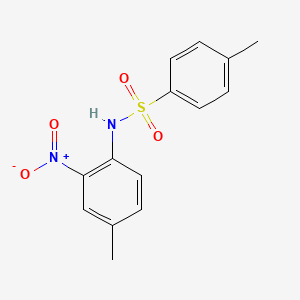
![2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B11023806.png)

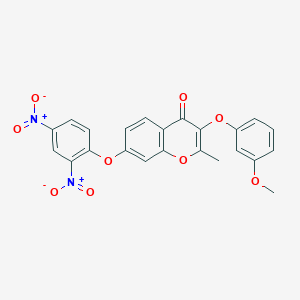
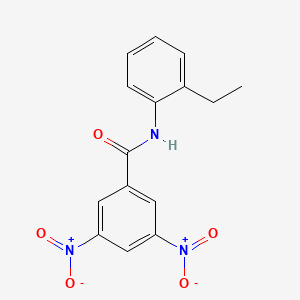
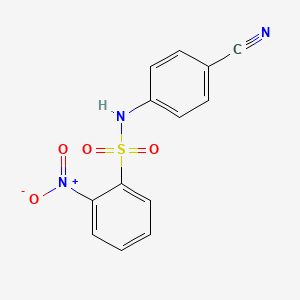
![(1E)-4,4,6,8-tetramethyl-1-{2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]hydrazinylidene}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11023863.png)
